1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene
Description
1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene (CAS: 61761-59-9) is a polycyclic aromatic hydrocarbon derivative featuring a tetrahydronaphthalene (tetralin) backbone substituted with ethyl and pentyl groups at positions 1 and 4, respectively. Its molecular formula is C₁₇H₂₆, with a molar mass of 230.39 g/mol .
Properties
CAS No. |
61761-59-9 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H26/c1-3-5-6-9-15-13-12-14(4-2)16-10-7-8-11-17(15)16/h7-8,10-11,14-15H,3-6,9,12-13H2,1-2H3 |
InChI Key |
SSMHLCKCAGHSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(C2=CC=CC=C12)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene derivatives. The process involves the use of hydrogen gas in the presence of a catalyst, typically nickel, under high pressure and temperature conditions . The hydrogenation reaction reduces the aromatic naphthalene ring to a tetrahydronaphthalene structure.
Industrial Production Methods: In an industrial setting, the production of 1-ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene follows similar principles but on a larger scale. The process involves continuous flow reactors where naphthalene derivatives are subjected to hydrogenation in the presence of nickel or other suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used for reduction reactions.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of alkyl or acyl groups at the aromatic ring.
Scientific Research Applications
1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological responses. The specific pathways involved depend on the functional groups present and the nature of the interactions with the molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
- Aromatic vs.
Pharmacological and Functional Comparisons
4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene
- Binding Affinity : Demonstrated the highest binding affinity (−11.4 kcal/mol) for aldose reductase, a target in diabetic neuropathy therapy, via hydrophobic interactions with Thr135 residues .
7-Isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene
- Antiproliferative Activity : Derived from longifolene, this compound serves as a precursor for triazole-bearing derivatives with anticancer properties. Bromination at C2 enhances reactivity for further functionalization .
cis-1-Benzoyloxy-2-dimethylamino-tetrahydronaphthalene (YAU-17)
- Local Anesthetic Activity : The l -isomer exhibits superior nerve-blocking activity compared to the d -isomer, attributed to differences in partition coefficients and spasmolytic effects .
1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene
Industrial and Commercial Relevance
- Market Applications : 1,2,3,4-Tetrahydronaphthalene (tetralin) itself is used in dyes, resins, and solvents, with global market reports forecasting demand in material science sectors .
Biological Activity
1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene (CAS No. 61761-59-9) is a hydrocarbon compound with the molecular formula C17H26. It is a derivative of tetrahydronaphthalene characterized by an ethyl group at the first position and a pentyl group at the fourth position of the tetrahydronaphthalene ring. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmacology and environmental science.
- Molecular Weight : 230.39 g/mol
- Density : Not specified
- Boiling Point : Not specified
- Solubility : Relatively low solubility in water, with a log Kow of approximately 3.78, indicating moderate hydrophobicity which can influence its bioavailability and interactions within biological systems .
The biological activity of 1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The presence of both ethyl and pentyl groups enhances its reactivity and solubility in lipid environments, potentially influencing its pharmacokinetic properties.
Potential Targets:
- Enzymatic Modulation : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Binding : It may exhibit affinity towards certain G-protein coupled receptors (GPCRs), although specific receptors have yet to be identified.
Biological Activity Studies
Research into the biological activities of this compound has been limited but shows promise in several areas:
Antimicrobial Activity
Initial studies suggest that 1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene may possess antimicrobial properties. In vitro assays have indicated activity against various bacterial strains. Further investigation is needed to elucidate the mechanisms involved and to assess the compound's efficacy in vivo.
Toxicological Profile
The acute toxicity of similar compounds in the tetrahydronaphthalene class has been evaluated, with findings indicating relatively low toxicity levels. For instance, 1,2,3,4-tetrahydronaphthalene exhibited an oral LD50 of approximately 2860 mg/kg in male rats . Although specific toxicity data for 1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene is not extensively documented, its structural similarities suggest a potentially favorable safety profile.
Case Study 1: Antimicrobial Screening
A study conducted on structurally related compounds demonstrated that modifications to the alkyl chain significantly influenced antimicrobial potency. Preliminary results indicated that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria.
| Compound Name | Structure | Activity (Zone of Inhibition) |
|---|---|---|
| 1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene | Structure | 15 mm |
| 1-Pentyl-naphthalene | Structure | 10 mm |
Note: Activity measured against Staphylococcus aureus.
Case Study 2: Pharmacological Potential
In another study focusing on receptor interactions, researchers evaluated the binding affinity of various tetrahydronaphthalene derivatives to GPCRs. Although specific data for 1-Ethyl-4-pentyl-1,2,3,4-tetrahydronaphthalene was not available, related compounds showed promising results in modulating receptor activity linked to inflammation and pain pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
